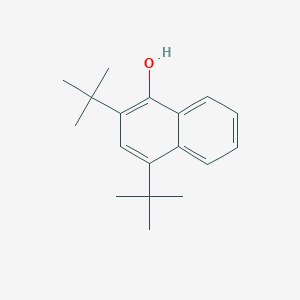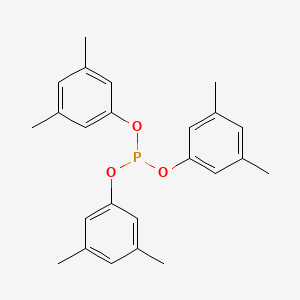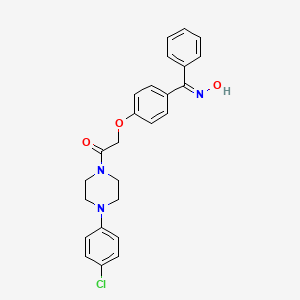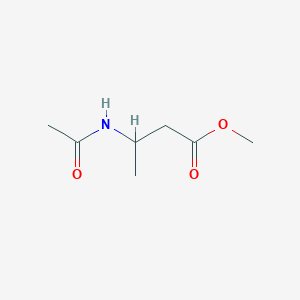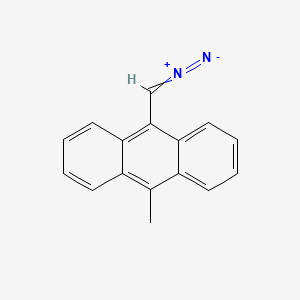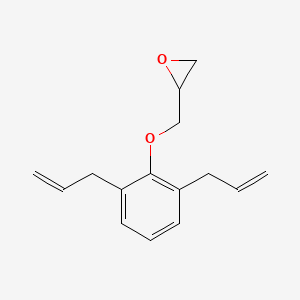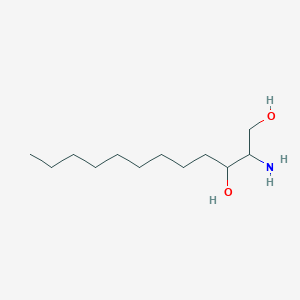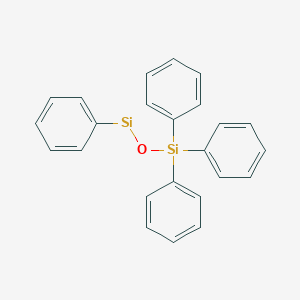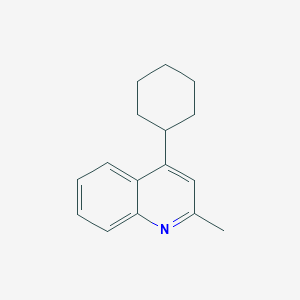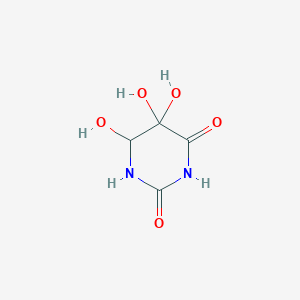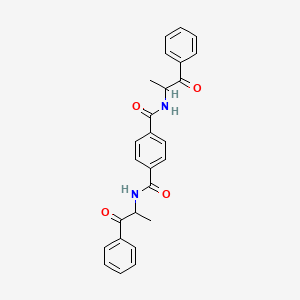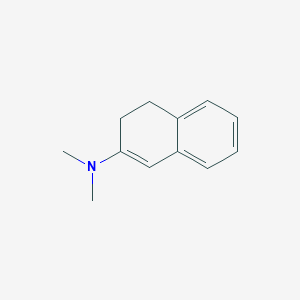
2-Naphthalenamine, 3,4-dihydro-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenamine, 3,4-dihydro-N,N-dimethyl- is a chemical compound with the molecular formula C12H15N It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amine group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenamine, 3,4-dihydro-N,N-dimethyl- typically involves the reduction of 2-naphthylamine derivatives. One common method is the catalytic hydrogenation of 2-naphthylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. This process results in the reduction of the naphthalene ring, forming the desired 3,4-dihydro derivative.
Industrial Production Methods
Industrial production of 2-Naphthalenamine, 3,4-dihydro-N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenamine, 3,4-dihydro-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted naphthalenamine derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenamine, 3,4-dihydro-N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenamine, 3,4-dihydro-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthylamine: A closely related compound with similar structural features but without the 3,4-dihydro and N,N-dimethyl modifications.
1-Naphthylamine: Another isomer with the amine group attached to a different position on the naphthalene ring.
Naphthalene: The parent hydrocarbon from which these derivatives are synthesized.
Uniqueness
2-Naphthalenamine, 3,4-dihydro-N,N-dimethyl- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the 3,4-dihydro and N,N-dimethyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
37948-97-3 |
|---|---|
Fórmula molecular |
C12H15N |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
N,N-dimethyl-3,4-dihydronaphthalen-2-amine |
InChI |
InChI=1S/C12H15N/c1-13(2)12-8-7-10-5-3-4-6-11(10)9-12/h3-6,9H,7-8H2,1-2H3 |
Clave InChI |
QUSLRVPVUZMBTO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=CC=CC=C2CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


